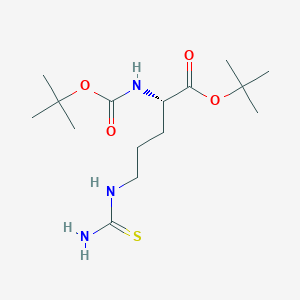

Boc-L-thiocitrulline-otbu

Descripción general

Descripción

Boc-L-thiocitrulline-otbu, also known as tert-butyl (2S)-5-[(aminocarbothioyl)amino]-2-[(tert-butoxycarbonyl)amino]pentanoate, is a synthetic derivative of L-citrulline. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and a thiocitrulline moiety. It is primarily used as an inhibitor of nitric oxide synthase, an enzyme that catalyzes the production of nitric oxide from L-arginine.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Boc-L-thiocitrulline-otbu typically involves the protection of the amino group of L-citrulline with a Boc group, followed by the introduction of a thiocarbamoyl group. The reaction conditions often include the use of tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The thiocarbamoyl group is introduced using reagents like thiophosgene or isothiocyanates under controlled conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure high purity and yield. The compound is typically purified using chromatographic techniques and stored under refrigerated conditions to maintain stability .

Análisis De Reacciones Químicas

Types of Reactions: Boc-L-thiocitrulline-otbu undergoes various chemical reactions, including:

Substitution Reactions: The Boc group can be selectively removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.

Oxidation and Reduction Reactions: The thiocarbamoyl group can participate in redox reactions, although these are less common in typical synthetic applications.

Common Reagents and Conditions:

Deprotection: Trifluoroacetic acid (TFA) is commonly used for the removal of the Boc protecting group.

Major Products:

Deprotected Amine: Removal of the Boc group yields the free amine form of thiocitrulline.

Thiocarbamoyl Derivatives: Introduction of the thiocarbamoyl group results in various thiocitrulline derivatives.

Aplicaciones Científicas De Investigación

Boc-L-thiocitrulline-otbu has several applications in scientific research:

Chemistry: It is used as a reagent in the synthesis of peptides and other complex molecules.

Biology: As an inhibitor of nitric oxide synthase, it is used in studies related to nitric oxide signaling pathways.

Medicine: It has potential therapeutic applications in conditions where modulation of nitric oxide levels is beneficial, such as cardiovascular diseases.

Industry: It is used in the production of specialized chemicals and pharmaceuticals

Mecanismo De Acción

Boc-L-thiocitrulline-otbu exerts its effects by inhibiting nitric oxide synthase, thereby reducing the production of nitric oxide from L-arginine. The inhibition occurs through the binding of the thiocarbamoyl group to the active site of the enzyme, preventing the conversion of L-arginine to nitric oxide. This mechanism is crucial in regulating nitric oxide levels in various physiological processes .

Comparación Con Compuestos Similares

L-citrulline: The parent compound, involved in the urea cycle and nitric oxide production.

N-Boc-L-citrulline: A similar compound with a Boc protecting group but lacking the thiocarbamoyl group.

Thiocitrulline: A compound with a thiocarbamoyl group but without the Boc protection.

Uniqueness: Boc-L-thiocitrulline-otbu is unique due to the presence of both the Boc protecting group and the thiocarbamoyl group. This dual functionality allows for selective reactions and applications in various fields, making it a versatile compound in research and industrial applications .

Actividad Biológica

Boc-L-thiocitrulline-OtBu, a synthetic derivative of L-citrulline, has garnered attention in biochemical research due to its unique structural features and biological activities. This compound is recognized for its potential applications in medicinal chemistry, particularly as an inhibitor of nitric oxide synthases (NOS), which are critical enzymes in various physiological and pathological processes.

Chemical Structure and Properties

This compound is characterized by the following molecular formula: . The compound features a tert-butyl ester protecting group and a Boc (tert-butoxycarbonyl) group that enhance its stability and solubility, making it suitable for various organic reactions. Its unique thiocarbamoyl group contributes to its biochemical properties, distinguishing it from other amino acids and derivatives like L-citrulline and L-arginine.

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| L-Citrulline | Standard amino acid without thiocarbonyl | Naturally occurring; involved in urea cycle |

| L-Arginine | Basic amino acid | Precursor to nitric oxide; different reactivity |

| Boc-L-Arginine | Protected form of L-arginine | Used in peptide synthesis; lacks thiocarbonyl |

| L-Thiocitrulline | Similar backbone but without Boc protection | Directly involved in NOS inhibition |

| This compound | Contains thiocarbamoyl group and Boc protection | Enhanced stability and reactivity |

This compound acts primarily as an inhibitor of nitric oxide synthases (NOS) . By binding to the oxygenase domain of NOS, it effectively inhibits the conversion of L-arginine to nitric oxide (NO) and citrulline. This inhibition is particularly relevant in therapeutic contexts where excessive NO production is implicated, such as in inflammatory conditions and cardiovascular diseases. Research indicates that this compound can be a valuable lead compound for drug development aimed at controlling NO levels in pathological states .

Inhibition of Nitric Oxide Synthases

Studies have demonstrated that this compound shows significant inhibitory activity against various isoforms of NOS. For instance, it has been reported to inhibit neuronal nitric oxide synthase (nNOS) effectively, which is associated with neurodegenerative diseases . The compound's inhibitory potency is competitive with respect to L-arginine, indicating that it mimics the substrate or product binding at the active site of the enzyme.

Pharmacological Evaluation

A pharmacological evaluation conducted on animal models indicated that this compound effectively reduced NO levels in tissues where NOS activity was elevated. In vivo studies using carbon-11 labeled derivatives have shown promising results in tracing nNOS activity within the brain, highlighting the compound's potential as a diagnostic tool for neurodegenerative conditions .

Research Findings

Recent research findings have underscored the compound's role in modulating biological pathways:

- Neuroprotection : Inhibition of nNOS by this compound has been linked to protective effects against neuronal damage caused by oxidative stress.

- Cardiovascular Effects : The compound has shown potential in reducing vascular inflammation by lowering NO production, thus mitigating risks associated with hypertension and atherosclerosis.

- Cancer Therapeutics : Its ability to selectively inhibit NOS has opened avenues for exploring its use in cancer therapy, particularly in tumors where NO contributes to tumor progression .

Propiedades

IUPAC Name |

tert-butyl (2S)-5-(carbamothioylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H29N3O4S/c1-14(2,3)21-11(19)10(8-7-9-17-12(16)23)18-13(20)22-15(4,5)6/h10H,7-9H2,1-6H3,(H,18,20)(H3,16,17,23)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZCHKHCGOVKYIY-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(CCCNC(=S)N)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@H](CCCNC(=S)N)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H29N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20427154 | |

| Record name | BOC-L-THIOCITRULLINE-OTBU | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20427154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133565-49-8 | |

| Record name | BOC-L-THIOCITRULLINE-OTBU | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20427154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.